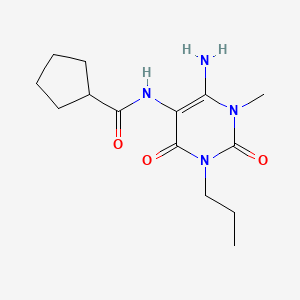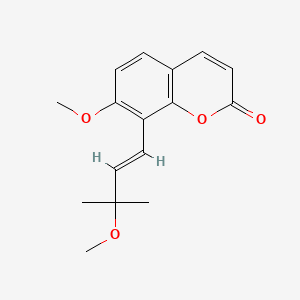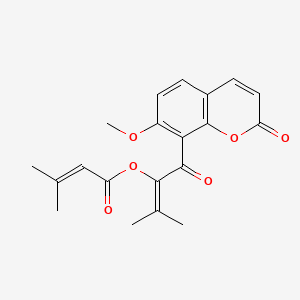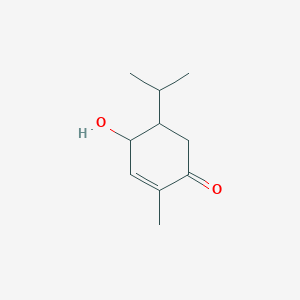
Tetramethylrhodamine isothiocyanate (mixed isomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylrhodamine isothiocyanate (TRITC) is a bright orange-fluorescent dye with excitation ideally suited to the 532 nm laser line . It is commonly conjugated to antibodies and proteins for cellular imaging applications . It is also known as a fluorescent antibody labelling agent . It is a red-fluorescing marker and can be tracked through fluorescence microscopy .
Synthesis Analysis
Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . In a study, it was found that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .Molecular Structure Analysis
The molecular formula of Tetramethylrhodamine isothiocyanate is C25H21N3O3S . The IUPAC name is 2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-isothiocyanatobenzoate .Chemical Reactions Analysis
Isothiocyanates react quickly with cysteine moieties . For PITC and 6-TRITC the cysteine adducts decompose over time, while stable adducts with lysine are formed . These experimental findings were verified by DFT calculations .Physical And Chemical Properties Analysis
Tetramethylrhodamine isothiocyanate is soluble in water, ethanol, acetone . The maximum absorption wavelength is 550 nm and the maximum emission wavelength is 570 nm .Applications De Recherche Scientifique
Fluorescent Antibody Labeling
Tetramethylrhodamine isothiocyanate, also known as TRITC, is a fluorescent antibody labeling agent . It is a red-fluorescing marker and can be tracked through fluorescence microscopy . This makes it useful in a variety of immunofluorescence applications, including the labeling of antibodies for use as immunofluorescent probes .
Oligonucleotide Labeling
TRITC can be used to label oligonucleotides for hybridization probes . This application is particularly useful in molecular biology research, where it can aid in the detection and identification of specific DNA or RNA sequences.
Protein Detection
TRITC can be used to detect proteins in gels and on western blots . This is a common technique in biochemistry and molecular biology to identify specific proteins in a sample.
Pathogenic Amoebae Identification
TRITC-antibodies are used to identify pathogenic amoebae . This application is particularly important in medical and environmental microbiology, where it can help in the detection and identification of disease-causing amoebae.
Soil Microorganism Staining
TRITC-oligonucleotides are used in the in-situ hybridization staining of soil microorganisms . This application is crucial in environmental microbiology, where it can aid in the study of microbial communities in soil.
Cell Aggregation Study
Flow cytometry of TRITC-labeled slime mold cells has been used to study their aggregation behavior . This application is particularly useful in cell biology and microbiology, where it can help in understanding the social behavior of cells.
Cell Transfection Tracking
TRITC is used for tracking the pathway of calcium phosphate/DNA nanoparticles during cell transfection . This application is important in genetic engineering and cell biology, where it can aid in the delivery of foreign DNA into cells.
Solubility Study
TRITC dissolves completely in DMSO at a rapid rate . This property makes it useful in various chemical and biological research applications, where solubility in different solvents can affect the outcome of experiments .
Mécanisme D'action
Target of Action
Tetramethylrhodamine Isothiocyanate (TRITC) is primarily used to label proteins, peptides, ligands, synthetic oligonucleotides, and other biomolecules . It is commonly conjugated to antibodies and proteins for cellular imaging applications .
Mode of Action
TRITC is an amine-reactive dye that can create bright red-orange fluorescent bioconjugates . It binds covalently to the amine groups of proteins, peptides, and other biomolecules . This binding is stable, making TRITC one of the most photostable fluorescent labeling reagents available .
Biochemical Pathways
TRITC is used extensively in fluorescence microscopy, including applications such as immunofluorescence and cell tracing . It is also used for tracking the pathway of calcium phosphate/DNA nanoparticles during cell transfection .
Result of Action
The result of TRITC’s action is the creation of bright, red-orange fluorescent bioconjugates that can be detected through fluorescence microscopy . These bioconjugates allow for the visualization of the labeled biomolecules, enabling researchers to track their location and movement within cells.
Action Environment
The fluorescence emission spectra and lifetime of TRITC can be influenced by various environmental factors such as pH and the presence of other chemicals . For instance, low and high pH levels tend to influence TRITC’s emission spectra and fluorescence lifetime . Additionally, the IgG-conjugation of TRITC tends to shift the spectra towards longer wavelengths and change the fluorescence lifetimes .
Safety and Hazards
Orientations Futures
Tetramethylrhodamine isothiocyanate is used extensively in microbiological and immunochemical procedures . It has been found to be more efficacious in immunochemical work . Hence, the establishment of the structures of the respective isomers of tetramethylrhodamine isothiocyanates would be of value for better understanding the fluorescent staining and immunochemical activities of these reagents .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tetramethylrhodamine isothiocyanate (mixed isomers) involves the reaction of tetramethylrhodamine with thiophosgene in the presence of a base to form the isothiocyanate product.", "Starting Materials": [ "Tetramethylrhodamine", "Thiophosgene", "Base (e.g. triethylamine)" ], "Reaction": [ "Add tetramethylrhodamine to a solution of thiophosgene in anhydrous dichloromethane", "Add a base (e.g. triethylamine) to the mixture", "Stir the mixture at room temperature for several hours", "Filter the mixture to remove any solids", "Concentrate the filtrate under reduced pressure", "Purify the crude product by column chromatography using a suitable solvent system (e.g. hexanes/ethyl acetate)", "Collect and analyze the purified product by NMR, IR, and/or mass spectrometry to confirm its identity" ] } | |
Numéro CAS |
95197-95-8 |
Nom du produit |
Tetramethylrhodamine isothiocyanate (mixed isomers) |
Formule moléculaire |
C25H21N3O3S |
Poids moléculaire |
443.5 |
InChI |
InChI=1S/2C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)18-8-5-15(26-14-32)11-21(18)25(29)30;1-27(2)15-8-10-17-21(12-15)31-22-13-16(28(3)4)9-11-18(22)23(17)19-6-5-7-20(26-14-32)24(19)25(29)30/h2*5-13H,1-4H3 |
Clé InChI |
DTICYSNQBDFZSM-UHFFFAOYSA-N |
SMILES |
[O-]C(C(C=C(N=C=S)C=C1)=C1C2=C3C=CC(N(C)C)=CC3=[O+]C4=C2C=CC(N(C)C)=C4)=O.[O-]C(C(C(N=C=S)=CC=C5)=C5C6=C7C=CC(N(C)C)=CC7=[O+]C8=C6C=CC(N(C)C)=C8)=O |
Synonymes |
5(6)-Tetramethylrhodamine isothiocyanate; 5(6)-TRITC; TRITC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-imidazolidine]](/img/structure/B593600.png)

![1H-2,5-Methano[1,3]diazepino[1,2-a]benzimidazole](/img/structure/B593603.png)
![2h-[1,3,4]Thiadiazino[3,2-a]benzimidazole](/img/structure/B593605.png)